4-(1H-benzo[d]imidazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide
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Overview
Description
The compound “4-(1H-benzo[d]imidazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide” is a complex organic molecule. It has been mentioned in the context of various studies, including those related to organic light-emitting diodes (OLEDs) and cancer research .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a series of coumarin-benzimidazole derivatives was synthesized by reacting appropriate starting materials . Another study reported the synthesis of new low band gap D–A structured conjugated polymers, based on 2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole .Chemical Reactions Analysis
The compound has been used in the synthesis of various other compounds. For example, it has been used as a primary ligand in the synthesis of phosphorescent Ir(III) complexes .Scientific Research Applications
Antimycobacterial Activity
The design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, inspired by the structure of IMB-1402, have demonstrated significant antimycobacterial activity against drug-sensitive and resistant Mycobacterium tuberculosis strains. Compounds with specific linkers and substituents have shown to possess potent scaffolds, highlighting the potential of piperazine derivatives in tuberculosis treatment research (Kai Lv et al., 2017).
Antifungal and Antimicrobial Agents
A series of 1,4-disubstituted 1,2,3-triazole derivatives, incorporating piperazine carboxamides, have been synthesized and evaluated for their antimicrobial activities. These compounds exhibited moderate to good activities against both Gram-positive and Gram-negative bacterial strains as well as fungal strains, indicating their potential as broad-spectrum antimicrobial agents (Rahul P. Jadhav et al., 2017).
Anti-HIV Activity
The synthesis of 5-substituted Piperazinyl-4-nitroimidazole derivatives was undertaken with the goal of developing new non-nucleoside reverse transcriptase inhibitors for HIV. This research provides insight into the potential therapeutic applications of piperazine derivatives in HIV treatment (N. Al-Masoudi et al., 2007).
Anticancer Research
Piperazine derivatives have been identified as potential antidiabetic compounds through structure-activity relationship studies. These findings underscore the versatility of piperazine derivatives, including those with benzimidazole motifs, in exploring novel treatments for diabetes, showcasing the broader implications of this chemical framework in medicinal chemistry and pharmacology (G. Le Bihan et al., 1999).
Mechanism of Action
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N5O/c20-19(21,22)13-5-1-2-6-14(13)25-18(28)27-11-9-26(10-12-27)17-23-15-7-3-4-8-16(15)24-17/h1-8H,9-12H2,(H,23,24)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSNXYLOCNEDFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3N2)C(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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